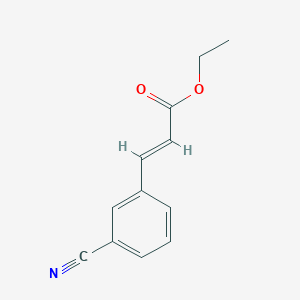
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate
Descripción general
Descripción
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, also known as ethyl 3-cyanophenylacrylate, is a synthetic organic compound with the molecular formula C10H8N2O2. It is a colorless, low-viscosity liquid that is soluble in water and alcohols and has a pungent odor. Ethyl 3-cyanophenylacrylate has a wide range of applications in the chemical industry, due to its unique properties. It has been used as a crosslinking agent in the production of polymers and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of organic compounds, such as esters, amides, and nitriles.
Aplicaciones Científicas De Investigación
Conformational Impact on Spectroscopy Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate shows notable conformational differences in its polymorphs, leading to significant shifts in CO vibration spectrum. This variance is crucial in spectroscopic analysis and materials science, indicating the sensitivity of molecular structure to spectroscopic properties (Todori et al., 1994).
Copolymerization and Material Properties This compound has been utilized in the copolymerization with styrene. The resulting copolymers, studied for their composition and structure, display high glass transition temperatures, suggesting enhanced chain mobility and potential applications in advanced polymer materials (Kim et al., 1999).
Synthesis and Applications in Pesticide Development Ethyl-2-(p-ethoxyphenyl) propenoate, a related compound, is an important intermediate in synthesizing cycloprothrin, a potential substitute for highly poisonous pesticides. The synthesis method offers insights into eco-friendly and efficient production routes for agriculturally relevant chemicals (Jianquan, 2007).
Crystal Packing and Nontraditional Bonding Interactions Studies on similar compounds reveal intricate crystal packing mechanisms, governed by unusual N⋯π and O⋯π interactions. These insights are valuable for material science and crystal engineering, influencing the development of materials with specific molecular architectures (Zhang et al., 2011).
Polymerization and Chain Transfer Mechanisms The ethyl propenoate variants have been investigated for their role in radical polymerizations, acting as effective chain transfer reagents. This research aids in understanding polymerization processes and developing new polymeric materials (Colombani et al., 1996).
Propiedades
IUPAC Name |
ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHOZJMCISWKHW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

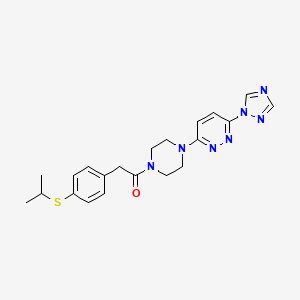
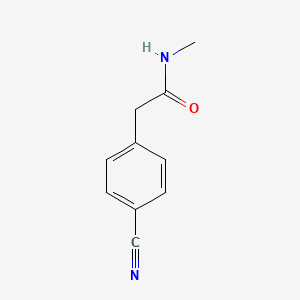
![5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2428336.png)
![2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2428341.png)
![N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428342.png)
![3-{8-[(Butylmethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B2428344.png)
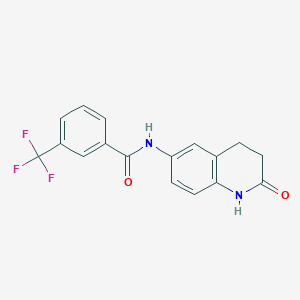
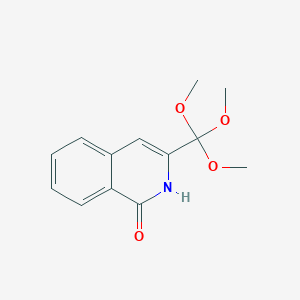
![4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride](/img/structure/B2428348.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2428350.png)
![4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine](/img/structure/B2428353.png)
![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide](/img/structure/B2428354.png)
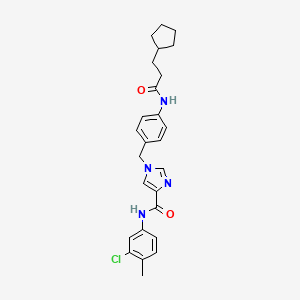
![Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2428357.png)